Cas no 5440-17-5 (6-Chloro-7-methylpurine)
6-Chloro-7-methylpurine Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-7-methyl-7H-purine
- 6-Chloro-7-methylpurine
- 7H-Purine,6-chloro-7-methyl-
- 7-Methyl-6-chloropurine
- 7H-Purine, 6-chloro-7-methyl-
- 7H-Purine, 6-chloro-7-methyl- (9CI)
- AK129162
- NSC15192
- PubChem9786
- 6-chloranyl-7-methyl-purine
- NCZREVPKGQGLFM-UHFFFAOYSA-N
- FCH845279
- 5318AE
- OR310265
- SS-3029
- AMY13931
- W-203053
- DTXSID40202788
- 3373NFV6YH
- CS-W006948
- CHEMBL2068772
- FT-0664816
- Z1198159264
- MFCD01943043
- SCHEMBL5355348
- A830158
- SY111263
- EN300-106046
- AKOS005110895
- NSC-15192
- 5440-17-5
- NSC 15192
- DB-263840
-
- MDL: MFCD01943043
- Inchi: 1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3
- InChI Key: NCZREVPKGQGLFM-UHFFFAOYSA-N
- SMILES: ClC1C2=C(N=CN=1)N=CN2C
Computed Properties
- Exact Mass: 168.02000
- Monoisotopic Mass: 168.02
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
Experimental Properties
- Color/Form: Not determined
- Density: 1.59
- Melting Point: 175-185°C
- Boiling Point: 321.7°C at 760 mmHg
- Flash Point: 148.4°C
- Refractive Index: 1.743
- PSA: 43.60000
- LogP: 1.01670
- Solubility: Not determined
6-Chloro-7-methylpurine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
6-Chloro-7-methylpurine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-7-methylpurine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C369495-50mg |
6-Chloro-7-methylpurine |
5440-17-5 | 50mg |
$ 150.00 | 2023-09-08 | ||
| TRC | C369495-100mg |
6-Chloro-7-methylpurine |
5440-17-5 | 100mg |
$ 259.00 | 2023-09-08 | ||
| TRC | C369495-250mg |
6-Chloro-7-methylpurine |
5440-17-5 | 250mg |
$ 431.00 | 2023-09-08 | ||
| TRC | C369495-500mg |
6-Chloro-7-methylpurine |
5440-17-5 | 500mg |
$ 787.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C841510-100mg |
6-Chloro-7-methyl-7H-purine |
5440-17-5 | 97% | 100mg |
653.40 | 2021-05-17 | |
| Chemenu | CM138516-1g |
6-Chloro-7-methyl-7H-purine |
5440-17-5 | 98% | 1g |
$449 | 2021-08-05 | |
| Chemenu | CM138516-5g |
6-Chloro-7-methyl-7H-purine |
5440-17-5 | 98% | 5g |
$1197 | 2021-08-05 | |
| Chemenu | CM138516-10g |
6-Chloro-7-methyl-7H-purine |
5440-17-5 | 98% | 10g |
$1571 | 2021-08-05 | |
| Apollo Scientific | OR310265-500mg |
6-Chloro-7-methyl-7H-purine |
5440-17-5 | 500mg |
£695.00 | 2023-09-01 | ||
| Ambeed | A146025-100mg |
6-Chloro-7-methyl-7H-purine |
5440-17-5 | 96% | 100mg |
$27.0 | 2025-02-21 |
6-Chloro-7-methylpurine Suppliers
6-Chloro-7-methylpurine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 6-Chloro-7-methylpurine
Recent Advances in the Study of 6-Chloro-7-methylpurine (CAS: 5440-17-5) and Its Applications in Chemical Biology and Medicine
6-Chloro-7-methylpurine (CAS: 5440-17-5) is a purine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various nucleoside analogs and has been explored for its potential therapeutic effects. Recent studies have focused on its role in modulating enzymatic activity, its use as a building block in drug discovery, and its potential applications in targeted therapies. This research brief aims to summarize the latest findings related to 6-Chloro-7-methylpurine, highlighting its chemical properties, biological activities, and emerging applications.
One of the most notable advancements in the study of 6-Chloro-7-methylpurine is its role as a precursor in the synthesis of adenosine receptor antagonists. Researchers have demonstrated that modifications to the purine scaffold, including the introduction of the chloro and methyl groups at positions 6 and 7, respectively, can significantly alter binding affinity and selectivity for adenosine receptors. A 2023 study published in the Journal of Medicinal Chemistry revealed that 6-Chloro-7-methylpurine derivatives exhibit high selectivity for the A2A adenosine receptor, making them promising candidates for the treatment of Parkinson's disease and other neurological disorders.
In addition to its applications in neurology, 6-Chloro-7-methylpurine has shown potential in oncology research. Recent investigations have explored its use as a prodrug that can be activated by specific enzymes overexpressed in cancer cells. For instance, a study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 6-Chloro-7-methylpurine-based prodrugs can selectively release cytotoxic agents in tumor microenvironments, thereby minimizing off-target effects. This approach leverages the compound's stability and reactivity to develop targeted cancer therapies with improved safety profiles.
The chemical properties of 6-Chloro-7-methylpurine also make it a valuable tool in chemical biology. Its ability to act as a leaving group in nucleophilic substitution reactions has been exploited in the design of activity-based probes for studying enzyme mechanisms. A recent publication in ACS Chemical Biology (2024) highlighted the use of 6-Chloro-7-methylpurine derivatives to profile the activity of purine-metabolizing enzymes, providing insights into their roles in cellular processes and disease pathways.
Despite these promising developments, challenges remain in the optimization of 6-Chloro-7-methylpurine-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, 6-Chloro-7-methylpurine (CAS: 5440-17-5) continues to be a molecule of significant interest in chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate, coupled with its unique biological activities, positions it as a valuable asset in drug discovery and development. Future research should focus on refining its derivatives for specific therapeutic applications and exploring novel mechanisms of action to expand its utility in treating a broader range of diseases.
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